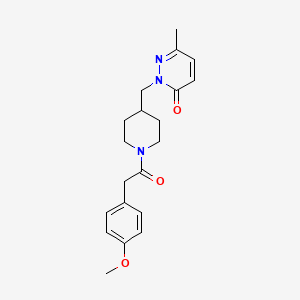![molecular formula C18H16F3NO2 B2624175 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097857-98-0](/img/structure/B2624175.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that features a benzofuran moiety and a trifluoromethylphenyl group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mecanismo De Acción
Target of Action
Compounds with a benzofuran nucleus, like “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide”, are known to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Métodos De Preparación
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through nucleophilic substitution reactions using trifluoromethylphenyl halides.
Amide Bond Formation: The final step involves the formation of the amide bond between the benzofuran moiety and the trifluoromethylphenyl group.
Análisis De Reacciones Químicas
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can undergo reduction reactions to form dihydrobenzofuran derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits anti-inflammatory and anticancer activities.
The unique combination of the benzofuran moiety and the trifluoromethylphenyl group in this compound distinguishes it from other similar compounds, providing it with distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO2/c19-18(20,21)14-5-3-4-12(8-14)9-17(23)22-10-13-11-24-16-7-2-1-6-15(13)16/h1-8,13H,9-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKJZHBITXYIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4-[3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2624092.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide](/img/structure/B2624097.png)




![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-phenylacetate](/img/structure/B2624105.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2624108.png)
![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2624111.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2624112.png)


